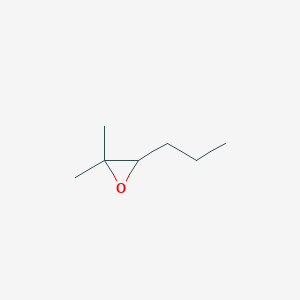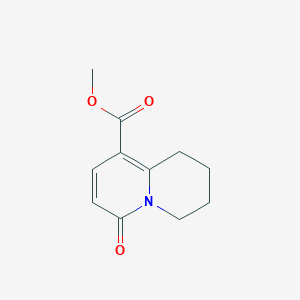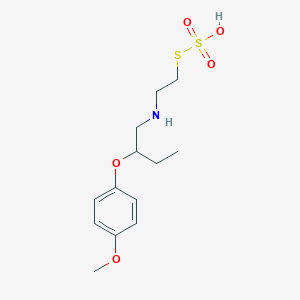
S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound, also known as MMBE, is a thiosulfate derivative that has been synthesized through a complex chemical process. The purpose of
作用機序
The mechanism of action of S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is not fully understood, but it is believed to act through its thiosulfate group, which has antioxidant properties. Thiosulfate can scavenge free radicals and protect cells from oxidative damage. Additionally, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
生化学的および生理学的効果
S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to increase the activity of certain enzymes involved in detoxification, suggesting that it may have potential as a therapeutic agent for liver diseases. Additionally, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to reduce the levels of certain inflammatory markers in the blood, suggesting that it may have potential as a treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is that it has been shown to be relatively non-toxic in animal studies, suggesting that it may be safe for use in humans. Additionally, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is stable and can be stored for long periods of time without degradation. However, one limitation of S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is that it is relatively expensive to synthesize, which may make it difficult to use in large-scale experiments.
将来の方向性
There are many potential future directions for research on S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate. One area of research could focus on its potential as a therapeutic agent for liver diseases, given its ability to protect against oxidative stress and increase the activity of detoxification enzymes. Additionally, further research could explore its potential as a treatment for inflammatory diseases, given its anti-inflammatory properties. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate, which could make it more accessible for use in scientific research.
合成法
The synthesis of S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate involves a multi-step process that begins with the reaction between p-methoxyphenol and 1,4-dibromobutane to produce 2-(p-methoxyphenyloxy)butane. This intermediate is then reacted with ethylenediamine to produce 2-(p-methoxyphenyloxy)butylamine. Finally, the thiosulfate group is introduced through a reaction with sodium thiosulfate to produce S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate.
科学的研究の応用
S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its ability to protect against oxidative stress. In one study, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate was shown to reduce oxidative stress in rat liver cells, suggesting that it may have potential as a therapeutic agent for liver diseases. Additionally, S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases.
特性
CAS番号 |
19143-04-5 |
|---|---|
製品名 |
S-2-((2-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate |
分子式 |
C13H21NO5S2 |
分子量 |
335.4 g/mol |
IUPAC名 |
1-methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene |
InChI |
InChI=1S/C13H21NO5S2/c1-3-11(10-14-8-9-20-21(15,16)17)19-13-6-4-12(18-2)5-7-13/h4-7,11,14H,3,8-10H2,1-2H3,(H,15,16,17) |
InChIキー |
VAWKCKSEPXDHCO-UHFFFAOYSA-N |
SMILES |
CCC(CNCCSS(=O)(=O)O)OC1=CC=C(C=C1)OC |
正規SMILES |
CCC(CNCCSS(=O)(=O)O)OC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



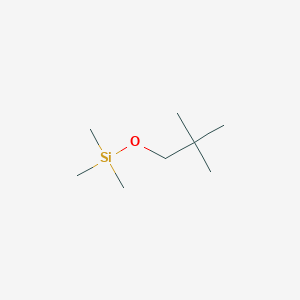
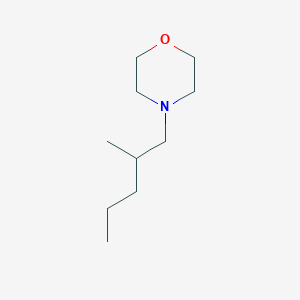
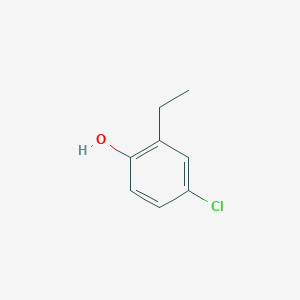
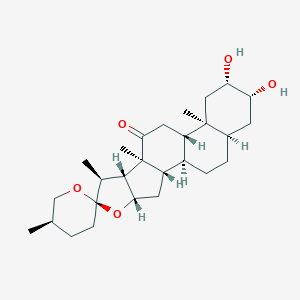
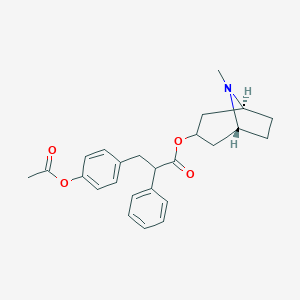
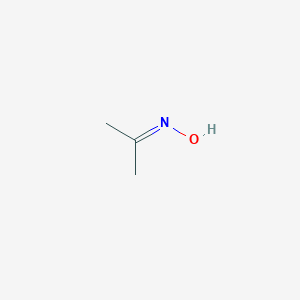
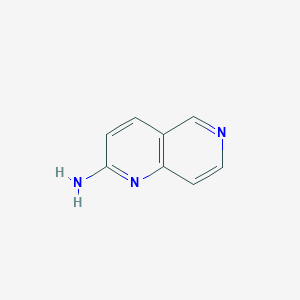
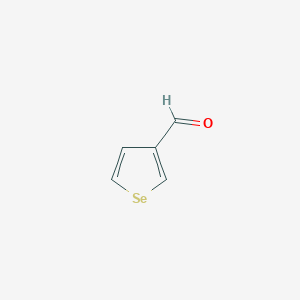
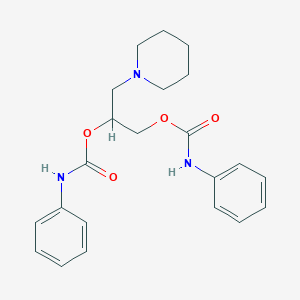
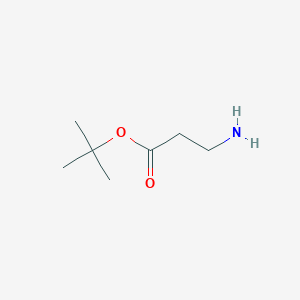
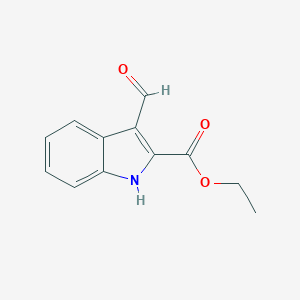
![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)
